Dimethyl[(4-propoxyphenyl)sulfonyl]amine
Description
Dimethyl[(4-propoxyphenyl)sulfonyl]amine is a sulfonamide derivative characterized by a dimethylamine group attached to a sulfonyl moiety, which is further substituted with a 4-propoxyphenyl ring. Sulfonamides are a critical class of compounds in medicinal and organic chemistry, often employed as intermediates in drug synthesis due to their stability and tunable reactivity .
Properties
IUPAC Name |
N,N-dimethyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-4-9-15-10-5-7-11(8-6-10)16(13,14)12(2)3/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFYCLVTPFGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(4-propoxyphenyl)sulfonyl]amine typically involves the reaction of 4-propoxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also minimizes the risk of contamination and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(4-propoxyphenyl)sulfonyl]amine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinyl derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Dimethyl[(4-propoxyphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Dimethyl[(4-propoxyphenyl)sulfonyl]amine involves its interaction with biological molecules through its sulfonyl group. This group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The aromatic ring and propoxy group contribute to the compound’s overall hydrophobicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other sulfonamides and aryl-sulfonyl derivatives. Key analogues include:
- {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (): Incorporates a nitro group and acetic acid side chain, enhancing polarity and hydrogen-bonding capacity compared to the dimethylamine group in the target compound.
- (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine (): Replaces the 4-propoxyphenyl group with a chloro-nitroaryl system, increasing steric bulk and electrophilicity.
Physicochemical and Functional Properties
- Solubility and Stability : The 4-propoxyphenyl group in the target compound likely enhances lipophilicity compared to methoxy or nitro-substituted analogues (). This could improve membrane permeability but reduce aqueous solubility.
Table 2: Substituent Effects on Key Properties
Analytical Characterization
- Chromatography : Amine-containing sulfonamides are analyzed using specialized GC columns like DM-5 Amine (), which minimizes peak tailing via a diphenyl/dimethyl polysiloxane phase. This method could apply to the target compound.
- Crystallography : highlights single-crystal X-ray diffraction for dimethyl(4-methylphenyl)ammonium derivatives, a technique applicable to confirm the target compound’s stereochemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
